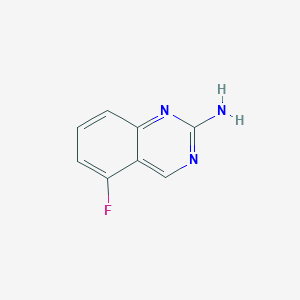

5-Fluoroquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHNWFRDSLYMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440648 | |

| Record name | 5-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-81-5 | |

| Record name | 5-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoroquinazolin 2 Amine and Its Derivatives

Retrosynthetic Analysis of the 5-Fluoroquinazolin-2-amine Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. ias.ac.indeanfrancispress.com The process involves breaking down the molecule through a series of "disconnections" which correspond to the reverse of known chemical reactions. airitilibrary.comumi.ac.id For this compound, the analysis begins by deconstructing the central quinazoline (B50416) scaffold.

The primary disconnection strategy for the 2-aminoquinazoline (B112073) ring system involves cleaving the pyrimidine (B1678525) ring. This typically breaks the C4-N3 and C2-N1 bonds, leading back to a substituted ortho-aminobenzonitrile derivative. This key intermediate contains the pre-installed aniline (B41778) amine and the nitrile group, which are precursors to the quinazoline ring.

Following this logic, the this compound (Target Molecule, TM ) can be disconnected to reveal 2-amino-6-fluorobenzonitrile (B142694) (1 ) as a critical precursor. This intermediate already possesses the necessary fluorine atom at the correct position on the benzene (B151609) ring. The remaining C2-N fragment, containing the 2-amino group, can be conceptually introduced by a reagent such as cyanamide (B42294) or a synthetic equivalent. This approach is advantageous as it builds the heterocyclic ring from a commercially available or readily accessible fluorinated starting material, avoiding potentially complex and low-yield late-stage fluorination steps.

Retrosynthetic Pathway for this compound

| Target Molecule (TM) | Key Precursor | Rationale for Disconnection |

| This compound | 2-amino-6-fluorobenzonitrile | This disconnection simplifies the bicyclic system into a monosubstituted benzene ring. The fluorine is already in the correct position, simplifying the overall synthesis by avoiding late-stage regioselective fluorination. The ortho-amino and nitrile groups are perfectly positioned for subsequent cyclization to form the quinazoline ring. |

Classical and Contemporary Synthetic Routes to 2-Aminoquinazolines

The synthesis of the 2-aminoquinazoline scaffold is a well-established area of heterocyclic chemistry, with numerous methods developed over the years. These range from classical condensation reactions to modern metal-catalyzed approaches.

Cyclization Reactions of Substituted Anthranilonitriles and Related Precursors

The most direct and widely used method for constructing the 2-aminoquinazoline core involves the cyclization of 2-aminobenzonitriles (anthranilonitriles). These precursors contain the essential ortho-amino and nitrile functionalities required for building the pyrimidine portion of the quinazoline ring system.

A common strategy is the reaction of a substituted 2-aminobenzonitrile (B23959) with a source of the C2-amine unit. Reagents like guanidine (B92328) or dicyandiamide (B1669379) are frequently employed. For instance, the condensation of an anthranilonitrile with guanidine hydrochloride can proceed in the presence of a base to yield 2,4-diaminoquinazolines. acs.org More direct routes to N-substituted 2-aminoquinazolines have been developed using N-benzyl cyanamides, which react with 2-aminobenzonitriles in an acid-mediated [4+2] annulation to form 2-amino-4-iminoquinazolines. mdpi.com

Ring-Closure Strategies Involving Amine and Nitrile Functionalities

Ring-closure strategies that form the quinazoline ring by creating a bond between suitably positioned amine and nitrile groups are fundamental to this area of synthesis. organic-chemistry.orgyoutube.com This approach is exemplified by the acid-mediated reaction between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com In this process, the N-benzyl cyanamide is first protonated, increasing the electrophilicity of the cyanamide carbon. The amino group of the 2-amino aryl ketone then attacks this electrophilic carbon, initiating a sequence of steps that culminates in cyclization and dehydration to afford the 2-aminoquinazoline product. mdpi.com

Another strategy involves the base-mediated reaction of an amine with a cyanamide. The base removes a proton from the amine, creating a strong nucleophile that attacks the cyanamide carbon, followed by ring closure to yield the 2-aminoquinazoline. nih.gov

Utility of Benzaldehyde Derivatives as Synthetic Intermediates

Benzaldehyde derivatives, particularly 2-aminobenzaldehydes, serve as versatile intermediates in the synthesis of quinazolines. researchgate.net These compounds can participate in multi-component reactions to construct the heterocyclic scaffold efficiently.

One notable method is the copper-catalyzed reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a phenacylazide, which delivers functionalized quinazolines in good yields. mdpi.com Another approach involves a one-pot, three-component annulation of a benzaldehyde, a benzylamine, and an aniline to produce quinazoline derivatives. mdpi.com Furthermore, 2-aminobenzylamines can react with aldehydes in the presence of an oxidizing agent like o-iodoxybenzoic acid (IBX) to form 2-substituted quinazolines. nih.gov These methods highlight the utility of the aldehyde functional group as a key electrophilic partner in ring-forming reactions.

Introduction of Fluorine Atom into the Quinazoline Scaffold

Incorporating a fluorine atom into the quinazoline scaffold can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the pre-formed heterocyclic ring. The former is often preferred for its predictability and control over regiochemistry.

Strategies for Regioselective Fluorination at Position 5

Achieving regioselective fluorination at the C5 position of a quinazoline ring is a significant synthetic challenge. Direct C-H fluorination often requires the presence of a directing group to control the position of the incoming fluorine atom. While methods exist for the C5-regioselective C-H fluorination of related heterocycles like 8-aminoquinoline (B160924) amides using reagents such as Selectfluor, similar established protocols specifically for the 5-position of the quinazoline core are less common. rsc.org

Therefore, the most practical and reliable strategy for synthesizing this compound is to begin with a starting material where the fluorine atom is already in the desired position. This involves using a 2-amino-6-fluorobenzonitrile or a related 2,6-disubstituted fluorobenzene (B45895) derivative as the key building block. This "from-scratch" approach ensures that the fluorine is unambiguously located at the C5 position of the final quinazoline product. This is analogous to syntheses of other fluoro-quinazolines, such as the preparation of a 7-fluoroquinazoline (B90720) derivative from 2-amino-4-fluorobenzoic acid. scispace.com This precursor-based approach circumvents the challenges of controlling regioselectivity in late-stage C-H activation/fluorination reactions.

Synthesis of Fluoro-Substituted Quinazoline Intermediates

The synthesis of this compound and its analogs often commences with the preparation of crucial fluoro-substituted quinazoline intermediates. A primary building block for these syntheses is 2-amino-5-fluorobenzonitrile (B1271947). This intermediate serves as a versatile precursor for the construction of the quinazoline ring system.

One effective strategy involves the cyclization of o-fluorobenzonitriles. For instance, the microwave-assisted cyclization of 2-amino-5-fluorobenzonitrile with S-alkyl isothiouronium salts in the presence of basic alumina (B75360) provides a direct route to 2-alkylthio-4-aminoquinazolines. This method is noted for its efficiency and improved product yields under microwave irradiation. frontiersin.org Another approach is the condensation of anthranilonitriles with other nitriles, facilitated by microwave irradiation, to form 4-aminoquinazolines. researchgate.net

A plausible and direct route to this compound involves the reaction of 2-amino-5-fluorobenzonitrile with a source for the 2-amino group, such as guanidine. This type of cyclocondensation reaction is a common strategy for the formation of 2-aminoquinazolines. The reaction likely proceeds through the formation of an intermediate amidine from the nitrile group, followed by an intramolecular cyclization with the ortho-amino group to form the fused pyrimidine ring of the quinazoline scaffold.

| Starting Material | Reagent | Product | Key Features |

| 2-amino-5-fluorobenzonitrile | S-Alkyl isothiouronium salts | 2-Alkylthio-4-aminoquinazolines | Microwave-assisted, efficient, good yields |

| 2-amino-5-fluorobenzonitrile | Aromatic nitriles | 4-Amino-2-aryl-quinazolines | Microwave-assisted, solvent-free, base-catalyzed |

| 2-amino-5-fluorobenzonitrile | Guanidine (proposed) | This compound | Direct route to the target compound |

Derivatization and Functionalization of the this compound Core

Once the this compound core is synthesized, it can undergo various derivatization and functionalization reactions to generate a diverse library of compounds. These modifications are crucial for modulating the physicochemical and biological properties of the parent molecule.

Amination and Substitution Reactions at Various Positions

The quinazoline ring is amenable to various substitution reactions, allowing for the introduction of different functional groups. Amination reactions are particularly important for creating derivatives with diverse biological activities. For instance, halo-substituted quinazolines can serve as precursors for amination reactions. While direct amination of the this compound core can be challenging, related quinazoline systems provide insights into potential synthetic pathways.

A notable advanced method is the rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide (NFSI) as the amino source. researchgate.net This approach offers a direct route for C-H amidation with high regioselectivity and functional group tolerance. researchgate.net Although this example is on a diarylquinazoline system, the principle of transition-metal-catalyzed C-H functionalization represents a frontier in the derivatization of such heterocyclic systems.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the C-N cross-coupling of haloquinazolines with a wide range of amines. nih.gov These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand to facilitate the coupling of an aryl halide with an amine. nih.gov

Formation of Hybrid Quinazoline Scaffolds

Hybrid molecules, which combine two or more pharmacophoric units, are a significant area of research in medicinal chemistry. The 5-fluoroquinazoline (B579755) scaffold can be incorporated into such hybrid structures to create novel compounds with potentially synergistic or multi-target activities.

An example of such a hybrid scaffold involves the synthesis of a molecule containing a 5-fluoro-4-oxoquinazoline moiety linked to another heterocyclic system. The synthesis of 5-fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone demonstrates the feasibility of constructing these complex molecules. soton.ac.uk This was achieved through the condensation of 5-fluoro-2-methyl-3,1-benzoxazin-4-one with a substituted 2-amino-1,3,4-thiadiazole. soton.ac.uk This strategy highlights how the fluoro-substituted quinazoline core can be integrated into larger, more complex molecular architectures.

Green Chemistry Approaches and Catalytic Methods in Quinazoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These approaches often involve the use of alternative energy sources and catalytic methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of quinazoline derivatives has significantly benefited from this technology. nih.gov

As previously mentioned, the cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts is efficiently promoted by microwave irradiation. frontiersin.org This method provides a rapid and environmentally benign route to fluorinated 2-alkylthio-4-aminoquinazolines. frontiersin.org The use of microwave heating in the synthesis of 4-aminoquinazolines from anthranilonitrile and aromatic nitriles also demonstrates the advantages of this technique, offering a solvent-free and efficient process. researchgate.net The application of microwave energy can be particularly beneficial for reactions that require high temperatures, as it allows for rapid and uniform heating of the reaction mixture.

| Reaction Type | Starting Materials | Conditions | Advantages |

| Cyclization | o-Fluorobenzonitriles, S-Alkyl isothiouronium salts | Microwave, 80-120°C, 5-30 min | Rapid, high yields, environmentally friendly |

| Cyclocondensation | Anthranilonitrile, Aromatic nitriles | Microwave, solvent-free, t-BuOK | Fast, efficient, good to excellent yields |

| Olefination | 2-Methylquinoline, Aldehyde | Microwave, trifluoromethanesulfonamide | Rapid, efficient |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are extensively used in the synthesis and functionalization of quinazoline derivatives.

Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing alkynyl groups onto the quinazoline scaffold. soton.ac.uk This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. soton.ac.uk The resulting alkynylquinazolines can serve as versatile intermediates for further transformations.

Palladium-catalyzed amination reactions, as mentioned earlier, are also crucial for the synthesis of amino-substituted quinazolines. These reactions offer a broad substrate scope and high efficiency for the formation of C-N bonds. nih.gov Furthermore, copper-catalyzed reactions have been employed for the synthesis of quinazoline derivatives, demonstrating the versatility of this metal in facilitating key bond-forming steps. The choice of catalyst and reaction conditions can be tailored to achieve specific transformations on the 5-fluoroquinazoline core, enabling the synthesis of a wide array of derivatives.

Pharmacological and Biological Activity Profiles of 5 Fluoroquinazolin 2 Amine Analogs

Comprehensive Overview of Therapeutic Potential

Quinazoline (B50416) derivatives are noted for their wide-ranging biological and therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comnih.gov The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a stable and versatile scaffold that serves as a building block for developing novel therapeutic agents. nih.gov The ability of these compounds to interact with a diverse array of biological targets underpins their extensive pharmacological profiles. tandfonline.com

Anticancer Activity and Oncology Research Applications

Analogs of 5-fluoroquinazolin-2-amine are a cornerstone of modern oncology research, with numerous derivatives demonstrating potent anticancer effects through various mechanisms of action. tandfonline.com The quinazoline framework is a key component of several approved anticancer drugs, highlighting its clinical significance. frontiersin.org

Research has shown that these compounds can target a wide range of enzymes, proteins, and receptors involved in cancer progression. tandfonline.com Key targets include:

Receptor Tyrosine Kinases (RTKs): Many quinazoline derivatives are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). tandfonline.comnih.gov Inhibition of these pathways can disrupt cancer cell proliferation, survival, and angiogenesis.

Cell Cycle Kinases: Compounds have been developed to target cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis. tandfonline.com

Signal Transduction Pathways: Analogs have been shown to inhibit crucial signaling pathways like PI3K/AKT/mTOR, which are frequently dysregulated in cancer. tandfonline.com

One study highlighted a quinazoline derivative that selectively inhibited PI3Kα, blocked the PI3K/AKT/mTOR pathway, and induced apoptosis in HCT-116 colon cancer cells. tandfonline.com Another series of morpholin-3-one (B89469) fused quinazoline derivatives were designed as novel EGFR inhibitors. nih.gov The versatility of the quinazoline scaffold allows for structural modifications to optimize potency and selectivity against specific cancer targets, making it a valuable template for the development of new chemotherapeutics. tandfonline.comnih.gov

| Compound Class | Target(s) | Observed Activity |

| Morpholin-3-one fused quinazolines | EGFR | Inhibition of EGFR, antiproliferative activity |

| Quinazoline-based PI3K inhibitors | PI3Kα, PI3K/AKT/mTOR pathway | Inhibition of tumor growth, induction of apoptosis |

| 2,4-disubstituted quinazolines | Mitochondrial apoptotic pathway | Potent antiproliferative activity against various cancer cell lines (e.g., A549, MCF7, HCT116) |

Antimicrobial Efficacy, Including Antibacterial and Antifungal Properties

The quinazoline scaffold has been extensively explored for its potential in developing new antimicrobial agents to combat drug-resistant pathogens. mdpi.com Derivatives have demonstrated significant activity against a range of bacteria and fungi.

In the realm of antibacterial research, quinazoline analogs have shown efficacy against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features necessary for potent antibacterial action.

For antifungal applications, various quinazolinone derivatives have been synthesized and evaluated. One study reported a series of quinazolinone derivatives with potent antifungal properties. mdpi.com Another synthesized compound, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, exhibited strong antifungal activity against Fusarium moniliforme. mdpi.com The development of such compounds is vital in addressing the growing challenge of fungal infections.

| Compound Class | Organism(s) | Observed Activity |

| Quinazolinone derivatives | Fungi | Potent antifungal activity |

| 4-(substituted aniline) quinazolines | Fusarium moniliforme | Strong antifungal activity |

Antimalarial and Antiprotozoal Investigations

Quinazoline derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases, including malaria. Their structural diversity allows for the design of molecules that can interfere with essential pathways in parasites like Plasmodium falciparum.

Research in this area focuses on identifying quinazoline-based compounds that can effectively inhibit parasite growth. These investigations often involve screening libraries of derivatives against various parasite strains, including those resistant to existing drugs. The development of novel antimalarial and antiprotozoal agents is a global health priority, and quinazoline analogs represent a valuable avenue of exploration.

Neurological and Central Nervous System (CNS) Applications

The unique structure of quinazoline derivatives makes them promising candidates for the development of drugs targeting the central nervous system. nih.gov Their ability to cross the blood-brain barrier and interact with various CNS targets has led to investigations into their potential for treating neurodegenerative diseases and other neurological disorders. nih.gov

In the context of Alzheimer's disease (AD), quinazoline derivatives have been studied as potential modulators or inhibitors of key pathological factors, including β-amyloid, tau protein, and various enzymes like cholinesterases and monoamine oxidases. nih.gov The multifactorial nature of AD necessitates the development of multi-target drugs, a role for which the versatile quinazoline scaffold is well-suited. nih.gov

Furthermore, specific analogs have been synthesized and evaluated for their analgesic properties. For instance, new condensed derivatives of anpirtoline, where the pyridine (B92270) ring is replaced by a quinazoline nucleus, have demonstrated analgesic activity comparable to clinically used drugs. nih.gov Another area of research involves the development of 2-aminoquinazoline (B112073) derivatives as antagonists for the A2A adenosine (B11128) receptor, a target for treating neurodegenerative diseases. nih.gov

| Application Area | Target(s) / Mechanism(s) | Example Compound Class |

| Alzheimer's Disease | β-amyloid, tau protein, cholinesterases, MAO | Quinazoline modulators/inhibitors |

| Analgesia | 5-HT1A, 5-HT1B receptors | Quinazoline analogs of anpirtoline |

| Neurodegeneration | A2A adenosine receptor | 2-aminoquinazoline antagonists |

Anti-inflammatory and Immunomodulatory Research

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents. mdpi.com Chronic inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory drugs is an active area of research.

Studies have shown that certain substituted pyrrolo-quinazoline derivatives exhibit potent anti-inflammatory activity, with some compounds proving more effective than the standard drug diclofenac. mdpi.com Another novel class of 4-amino quinazoline derivatives has also been designed and tested for anti-inflammatory properties. mdpi.com The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators and pathways. For example, some 2-amino-5,6-dihydrobenzo[h]quinazolines have been reported as analgesic and anti-inflammatory agents. nih.gov

| Compound Class | Observed Activity | Comparison |

| Substituted pyrrolo-quinazolines | Potent anti-inflammatory activity | More potent than diclofenac |

| 4-amino quinazolines | Anti-inflammatory activity | N/A |

| 2-amino-5,6-dihydrobenzo[h]quinazolines | Analgesic and anti-inflammatory activity | Comparable to indomethacin (B1671933) in some cases |

Antiviral Potentials, Including SARS-CoV-2 Related Studies

The broad biological activity of quinazoline derivatives extends to antiviral applications. mdpi.com Researchers have synthesized and tested various analogs against a range of viruses, including influenza and, more recently, SARS-CoV-2.

A series of 2,4-disubstituted quinazoline derivatives containing amide groups were synthesized and evaluated for their anti-influenza virus activity. mdpi.com Structure-activity relationship (SAR) studies identified compounds with high potency, exhibiting IC50 values of less than 10 μM. mdpi.com The adaptability of the quinazoline scaffold allows for the design of specific inhibitors targeting viral proteins and enzymes essential for replication. The ongoing search for effective antiviral therapies, particularly for emerging viruses, ensures that quinazoline-based compounds will remain an important focus of research.

In Vitro Biological Screening Methodologies

The preclinical evaluation of this compound analogs and related quinazoline derivatives involves a suite of in vitro assays to determine their biological activity. These methodologies are fundamental in identifying lead compounds and elucidating their mechanisms of action at a cellular and molecular level before advancing to in vivo studies.

Cell-based assays are critical for assessing the cytotoxic and antiproliferative effects of this compound analogs. A primary technique employed is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay. europeanreview.orgnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. europeanreview.org In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, producing purple formazan (B1609692) crystals. The quantity of these crystals, which can be dissolved and measured spectrophotometrically, is proportional to the number of living cells. nih.gov

These assays utilize a diverse panel of human cancer cell lines to screen for antiproliferative activity. Common cell lines include those derived from breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549), colon cancer (e.g., HCT-15), and leukemia (e.g., U937). nih.govresearchgate.net By testing compounds across a range of concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of a compound required to inhibit cell proliferation by 50%. acs.org Some studies have shown that certain quinazoline derivatives exhibit selective cytotoxicity, significantly inhibiting the proliferation of cancer cells while having minimal effect on normal human cell lines, such as MCF-10 breast cells and WRL-68 hepatic cells. europeanreview.org

| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Source |

|---|---|---|---|---|---|

| GNU 02 | MCF-7 | Breast | MTT | 7.94 | researchgate.net |

| GNU 12 | HCT-15 | Colon | MTT | 8.43 | researchgate.net |

| Compound (107) | A549 | Lung | - | - | acs.org |

| Compound (128) | HepG-2 | Liver | - | 1.11 | acs.org |

| Compound 32 | U937 | Leukemia | - | - | nih.gov |

Enzyme inhibition assays are fundamental for determining if the mechanism of action of this compound analogs involves the modulation of specific enzymes critical to disease pathways. The quinazoline scaffold is a privileged structure for targeting protein kinases, and as such, many analogs are evaluated for their inhibitory activity against these enzymes. omicsonline.orgmdpi.com

A primary target for many quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govtaconic.com Assays are performed to measure the ability of a compound to inhibit the phosphorylation activity of both wild-type and mutant forms of EGFR. europeanreview.org Beyond EGFR, analogs are often screened against a panel of other relevant kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), HER2, Aurora Kinase A/B (AURKA/B), and Cyclin-Dependent Kinase 2 (CDK2), to determine their potency and selectivity. nih.govomicsonline.orgmdpi.com

Another important enzyme class targeted by quinazoline derivatives is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. frontiersin.orgnottingham.ac.uk In vitro DHFR inhibition assays measure the reduction in enzyme activity in the presence of the test compound. acs.orgnih.gov The results of these assays are typically reported as IC50 values, indicating the concentration of the analog required to reduce the enzyme's activity by half. omicsonline.orgnih.gov

| Compound | Enzyme Target | IC50 | Source |

|---|---|---|---|

| Compound 47 | EGFR | 12 nM | europeanreview.org |

| Compound 5d | VEGFR-2 | - | omicsonline.org |

| Compound SQ2 | VEGFR-2 | 0.014 µM | nih.gov |

| Compound 31 | DHFR | 0.4 µM | nih.gov |

| BPR1K871 | FLT3 | 19 nM | nih.gov |

| BPR1K871 | AURKA | 22 nM | nih.gov |

Receptor binding studies are employed to determine the affinity and selectivity of this compound analogs for specific receptors, often G protein-coupled receptors (GPCRs). The most common method is the radioligand binding assay. nih.govresearchgate.net This technique involves incubating a preparation of cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound.

The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined. nih.gov This affinity is typically expressed as an IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) or as a Ki value (the inhibition constant), which represents the affinity of the compound for the receptor. reactionbiology.com Quinazoline derivatives have been successfully evaluated for their binding potential to various receptors, including serotonin (B10506) (5-HT7), adenosine (A2A, A2B), and sphingosine-1-phosphate (S1PR2) receptors. nih.govresearchgate.netnih.gov

| Compound | Receptor Target | Assay Type | Binding Affinity | Source |

|---|---|---|---|---|

| 1-68 | 5-HT7 | Radioligand Binding | IC50 = 12 nM | nih.gov |

| CMB 6446 (38) | A2B Adenosine | Radioligand Binding | Ki = 112 nM | researchgate.net |

| Compound 5m | A2A Adenosine | Fluorescence Polarization | Ki = 5 nM | reactionbiology.com |

| Compound 2k | S1PR2 | [32P]S1P Binding | IC50 = 2.6 nM | nih.gov |

In Vivo Pharmacological Evaluation in Preclinical Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using preclinical animal models to assess their efficacy and pharmacological properties in a whole-organism context.

In oncology research, mouse models are indispensable for evaluating the antitumor efficacy of this compound analogs. The most common of these are xenograft models, where human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice). nih.govnih.govreactionbiology.com This prevents the mouse's immune system from rejecting the human cells. The efficacy of a test compound is evaluated by administering it to the mice and monitoring its effect on tumor growth over time. Key endpoints include the reduction in tumor volume and weight compared to a vehicle-treated control group. europeanreview.orgnih.gov Quinazoline derivatives have demonstrated significant antitumor effects in xenograft models of gastric cancer (MGC-803) and acute myeloid leukemia (MOLM-13, MV4-11). nih.govnih.gov

Syngeneic tumor models represent another crucial tool, particularly for evaluating compounds that may interact with the immune system. nih.gov In this setup, murine tumor cells are implanted into mice of the same inbred strain, meaning the host animal has a fully competent immune system that recognizes the tumor as its own. taconic.comreactionbiology.com This model is essential for studying immuno-oncology agents and understanding how a compound's antitumor activity may be influenced by the tumor microenvironment and the host immune response. reactionbiology.com

The quinazoline scaffold has also shown potential for the treatment of infectious diseases, leading to its evaluation in relevant animal models. For antimalarial research, the standard preclinical model is the 4-day suppressive test in mice infected with a rodent strain of the parasite, such as Plasmodium berghei. nih.govomicsonline.orgnih.gov In this model, mice are inoculated with the parasite and then treated with the test compound over four days. The primary measure of efficacy is the percentage of parasitemia suppression compared to an untreated control group. nih.govresearchgate.net Several 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown significant in vivo antimalarial activity in this model, with some compounds achieving over 70% suppression of parasitemia. nih.gov More advanced models, such as humanized SCID mice infected with the human parasite P. falciparum, are also used to evaluate potent inhibitors. acs.org

Additionally, quinazoline derivatives have been investigated for their potential as antitubercular agents. nottingham.ac.ukresearchgate.net In vitro studies have demonstrated that certain analogs can inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis. nih.gov These promising initial findings necessitate further evaluation in established in vivo models of tuberculosis to determine their therapeutic potential.

Elucidation of Molecular Mechanisms of Action for 5 Fluoroquinazolin 2 Amine Analogs

Identification and Validation of Molecular Targets

Analogs of 5-fluoroquinazolin-2-amine have been identified as potent inhibitors of various molecular targets crucial for cell signaling and replication. The quinazoline (B50416) scaffold serves as a versatile backbone for designing inhibitors that can fit into the active sites of kinases and other enzymes. mdpi.commdpi.com

Protein kinases are a primary class of targets for quinazoline-based compounds. mdpi.comnih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov

EGFR-TK (Epidermal Growth Factor Receptor - Tyrosine Kinase): The 4-anilinoquinazoline (B1210976) scaffold is a well-established inhibitor of EGFR, a receptor tyrosine kinase that is often overexpressed in tumors. mdpi.com These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking the downstream signaling pathways that promote cell proliferation. mdpi.comresearchgate.net Several quinazoline derivatives have been developed as EGFR inhibitors, with some achieving market approval as anticancer drugs. mdpi.comnih.gov The introduction of a fluorine atom, such as in this compound analogs, can modulate the binding affinity and pharmacokinetic properties of these inhibitors. Dual inhibitors targeting both EGFR and other kinases like VEGFR-2 have also been developed from the quinazoline scaffold. mdpi.com

Aurora A: Aurora kinases are serine/threonine kinases that play a crucial role in cell cycle regulation and mitosis. mdpi.com Their dysfunction can lead to chromosomal instability and cancer. mdpi.com Certain quinazoline-based derivatives have been designed as selective inhibitors of Aurora A kinase. mdpi.com For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective Aurora A inhibitor that can induce apoptosis in cancer cells. mdpi.com

MEK/RAF: The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and survival. nih.gov While various inhibitors have been developed for RAF and MEK kinases, specific research on this compound analogs as direct inhibitors is limited. However, compounds with different scaffolds, such as trifluorothiazolines and quinolone-based diarylamides, have been shown to inhibit C-RAF and MEK. nih.govdrugbank.com This indicates that the broader chemical space around heterocyclic compounds is being explored for RAF/MEK inhibition.

NEK4: NIMA-related kinases (NEKs) are involved in cell cycle control. Specific inhibitory data for this compound analogs against NEK4 (Never in mitosis A-related kinase 4) is not prominently available in the reviewed literature.

Serine/Threonine Kinases: This is a broad category of kinases that includes Aurora kinases and others like p21-activated kinase 4 (PAK4). nih.govyoutube.com Quinazoline derivatives have been shown to inhibit various serine/threonine kinases, contributing to their anticancer effects. nih.gov For example, 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were reported as potent inhibitors of PAK4. youtube.com

Table 1: Selected Kinase Inhibition by Quinazoline Analogs

| Compound Class | Target Kinase | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| 2-chloro-4-substituted-anilinoquinazoline | EGFR | 1.63 µM | mdpi.com |

| 2-chloro-4-substituted-anilinoquinazoline | VEGFR | 0.85 µM | mdpi.com |

| Quinazoline-indazole hybrid | VEGFR-2 | 5.4 nM | mdpi.com |

| 6-chloro-4-aminoquinazoline-2-carboxamide derivative | PAK4 | Ki = 9 nM | youtube.com |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Potent Inhibitor | mdpi.com |

Beyond kinases, these analogs inhibit other enzymes essential for cellular function and survival.

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are the primary targets of fluoroquinolone antibiotics, which are structurally distinct from quinazolines. targetmol.commdpi.com Fluoroquinolones inhibit DNA replication by stabilizing the enzyme-DNA complex, leading to double-strand breaks. targetmol.commdpi.com While some quinazolinediones have been investigated as novel bacterial topoisomerase inhibitors, the primary research focus for DNA gyrase and Topoisomerase IV inhibition remains on quinolone-based compounds. mdpi.comnih.gov

Topoisomerase II: Eukaryotic topoisomerase II is a validated target for anticancer drugs. nih.gov These inhibitors function as "poisons" by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA breaks that are lethal to rapidly dividing cancer cells. nih.gov Some photochemically activated fluoroquinolones have been shown to inhibit human topoisomerase IIα. nih.gov

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Series of quinazoline and 3,4-dihydroquinazoline derivatives have been synthesized and evaluated as inhibitors of these enzymes, with some compounds showing potent and selective inhibition, particularly against BChE. rjlbpcs.comnih.gov

BACE1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is another primary target in Alzheimer's disease research, as it is involved in the production of amyloid-β peptides. nih.gov Quinazoline and quinoline (B57606) derivatives have been designed and evaluated as BACE1 inhibitors, often as part of a multi-target approach alongside cholinesterase inhibition. rjlbpcs.comnih.govmdpi.com

Cytochrome bd Oxidase: This terminal oxidase is part of the respiratory chain in microorganisms like Mycobacterium tuberculosis. hitpredict.orgresearchgate.net It has been identified as a target for developing new antitubercular agents. N-Phenethyl-quinazolin-4-yl-amines and 2-aryl-quinolones have been identified as inhibitors of cytochrome bd oxidase. hitpredict.orgresearchgate.net

By inhibiting key molecular targets, this compound analogs can modulate entire signaling cascades that govern cell fate.

Cell Growth and Apoptosis Pathways: The inhibition of receptor tyrosine kinases like EGFR directly impacts downstream pathways such as the RAS-RAF-MEK-ERK and PI3K/Akt signaling cascades. researchgate.netnih.gov Blocking these pathways curtails pro-survival signals and can trigger apoptosis (programmed cell death). nih.gov Quinazoline derivatives have been shown to modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family, and activate caspases.

Certain planar aromatic molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com This interaction can disrupt DNA replication and transcription, leading to cell death. The flat, aromatic structure of the quinazoline nucleus makes it a suitable scaffold for designing DNA intercalators. Studies have shown that some benzoquinazoline derivatives can form molecular complexes with DNA and interfere with topoisomerase activity, suggesting a dual mechanism of action.

Cellular and Subcellular Effects

The molecular interactions described above translate into observable effects at the cellular and subcellular levels, primarily culminating in the inhibition of cell proliferation and the induction of cell death.

A common outcome of treatment with quinazoline-based anticancer agents is the arrest of the cell cycle at specific checkpoints, preventing the cell from progressing through division.

Cell Cycle Arrest: Depending on the specific analog and its primary molecular target, cells can be arrested in different phases of the cell cycle. For example, inhibition of Aurora A kinase can lead to arrest at the G1 phase. mdpi.com Other quinazolinone derivatives have been found to cause cell cycle arrest at the G2/M phase.

Apoptosis Induction: Following cell cycle arrest or as a direct consequence of signaling pathway inhibition, cancer cells are driven into apoptosis. mdpi.com This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For example, the Aurora A inhibitor 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was shown to induce cellular apoptosis in a human breast cancer cell line. mdpi.com

Protein-Protein Interaction Modulation (e.g., MEK/RAF Complex Stabilization)

While direct evidence for the stabilization of the MEK/RAF complex by this compound analogs is not extensively detailed in the available research, the broader class of quinazoline derivatives has been a significant focus in the development of RAF kinase inhibitors. The modulation of the RAF-MEK interaction is a critical mechanism of action for these compounds in the context of cancer therapy.

The RAF-MEK-ERK signaling pathway is a pivotal cascade in regulating cellular processes, and its dysregulation is implicated in various cancers. RAF kinases (A-RAF, B-RAF, and C-RAF) are key upstream activators of MEK1 and MEK2. Consequently, inhibiting RAF kinase activity is a primary strategy for therapeutic intervention.

Quinazolinone derivatives have emerged as a privileged scaffold for developing RAF inhibitors. For instance, a fluoroquinazolinone urea (B33335) derivative, GNE-0749, has been identified as a highly selective pan-RAF suppressor. mdpi.comresearchgate.net This compound functions as a type II pan-RAF inhibitor. researchgate.net Another quinazolinone derivative, AZ628, acts as a multi-kinase inhibitor targeting BRAF, including its wild-type and V600E mutant forms, as well as C-RAF. mdpi.com

Furthermore, novel series of quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against RAF kinases. Several of these compounds have demonstrated potent inhibition of C-RAF, B-RAF, and the oncogenic B-RAF V600E mutant. hilarispublisher.com In cellular assays, these potent compounds have shown selective cytotoxicity against cancer cells harboring the B-RAF V600E mutation and have been observed to inhibit the phosphorylation of downstream effectors MEK and ERK in a dose-dependent manner. hilarispublisher.com The interaction of these inhibitors with RAF kinases can influence the conformation and dynamics of the RAF/MEK complex, thereby modulating downstream signaling.

The table below summarizes the activity of representative quinazoline-based RAF inhibitors.

| Compound | Target(s) | Reported Activity |

| GNE-0749 | pan-RAF | Highly selective, type II inhibitor. researchgate.net |

| AZ628 | BRAF (wt), BRAF (V600E), CRAF, VEGFR-2 | Multi-kinase inhibitor. mdpi.com |

| Novel Quinazoline Derivative | CRAF, BRAF, BRAF V600E | Nanomolar IC50 values; selective cytotoxicity in B-RAF V600E mutant cells. hilarispublisher.com |

Structure Activity Relationship Sar Studies of 5 Fluoroquinazolin 2 Amine Derivatives

Impact of Substitution Patterns on Biological Activity

Role of the Fluorine Atom at Position 5 on Potency and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. researchgate.net In the context of quinazoline (B50416) derivatives, fluorine substitution can significantly impact biological activity.

The fluorine atom, being the most electronegative element, can alter the electron distribution within the quinazoline ring, influencing the pKa of the heterocyclic nitrogens. This can affect the key hydrogen bonding interactions between the quinazoline core and the hinge region of protein kinases, a common binding motif for this class of inhibitors. For instance, the N-1 of the quinazoline ring is known to form a crucial hydrogen bond with methionine residues in the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov

While direct SAR studies isolating the effect of a C-5 fluorine atom on 5-fluoroquinazolin-2-amine are not extensively detailed in the provided literature, the impact of fluorine substitution on related quinazolinone scaffolds provides valuable insights. For example, in a series of PI3Kδ inhibitors, the addition of a fluorine atom at the 6-position of the quinazolinone core resulted in a five-fold decrease in potency. researchgate.net This highlights that the position of the fluorine atom is critical, and its effect is not universally potency-enhancing. Conversely, studies on quinazolinone derivatives as EGFR inhibitors have shown that fluoro-substitutions on appended phenyl rings are often favorable for activity. For example, compounds with a 3-fluoro, 3,4-difluoro, or 3,5-difluoro substitution pattern on a phenylimino side chain demonstrated high antitumor activities. nih.gov

The strategic placement of fluorine can also enhance selectivity. By creating unique electrostatic or steric interactions, a fluorine atom can favor binding to the intended target over off-target proteins. The enhanced selectivity profile of a 3,5-difluoroaniline (B1215098) moiety in PI3Kδ inhibitors underscores this principle. researchgate.net

| Compound ID | Quinazolinone Substitution | Target | Potency Change | Selectivity Impact |

| 50 | 6-Fluoro | PI3Kδ | 5-fold loss | Lower δ/γ selectivity |

| 49 | Unsubstituted | PI3Kδ | - | - |

| 5g | 3-Fluoro-phenylimino at C2 | EGFR | High Activity | Not Specified |

| 5k | 3,4-Difluoro-phenylimino at C2 | EGFR | High Activity | Not Specified |

| 5l | 3,5-Difluoro-phenylimino at C2 | EGFR | High Activity | Not Specified |

Influence of the Amine Group at Position 2 on Biological Activity

The substituent at the C-2 position of the quinazoline ring plays a significant role in defining the compound's biological profile. In the case of this compound, the primary amino group can serve as a key interaction point or as a scaffold for further derivatization.

The 2-amino group can act as a hydrogen bond donor, potentially forming interactions with the target protein that contribute to binding affinity. Its basicity, influenced by the electron-withdrawing fluorine at C-5 and other substituents, is a critical parameter. In the development of inhibitors for the lymphocyte-specific kinase (Lck), a series of 2-aminoquinazoline (B112073) derivatives were investigated. nih.gov These studies demonstrated that the nature of the substituent on the 2-amino group was crucial for achieving potent, mechanism-based inhibition. nih.gov

Furthermore, the 2-amino position is a common site for modification to extend the molecule towards other regions of a target's binding site or to modulate physicochemical properties like solubility and cell permeability. For instance, in the development of novel PI3K inhibitors, a series of 2-amino-4-methylquinazoline derivatives were synthesized, where the 2-amino group was part of a larger, optimized structure that conferred high potency. nih.gov

Effects of Modifications on the Quinazoline Ring System

Modifying the core quinazoline ring system, for example by fusing other heterocyclic rings to it, can lead to novel compounds with distinct biological activities and improved properties. Such modifications can alter the shape, rigidity, and electronic properties of the scaffold, influencing how it fits into and interacts with the target's binding site.

One approach is the annulation (fusion) of another ring system to the quinazoline core. For example, the synthesis of thiazolo[5,4-f]quinazolines created a new tricyclic system. sciforum.net These derivatives were explored as serine/threonine kinase inhibitors, indicating that such modifications can shift or broaden the target profile of the parent scaffold. sciforum.net The fusion of rings can create more compact and rigid molecules, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. Cyclization at the C-5 and C-6 positions of the quinazoline core has been explored to create such smaller, more rigid inhibitors of EGFR. nih.gov

Another strategy involves creating hybrid molecules by linking the quinazoline scaffold to other pharmacologically active moieties. This molecular hybridization aims to combine the therapeutic advantages of two different pharmacophores into a single molecule. researchgate.net For example, quinazoline-2-indolinone derivatives have been developed as selective PI3Kα inhibitors, demonstrating that combining structural motifs can lead to potent and selective compounds. nih.gov

Design Principles for Enhanced Pharmacological Profiles

The rational design of this compound derivatives aims to maximize their therapeutic potential by enhancing their potency against the desired molecular target while minimizing interactions with off-targets, which can lead to adverse effects.

Optimization of Potency Against Specific Molecular Targets

A primary goal in drug design is to optimize the potency of a lead compound. For this compound derivatives, this often involves targeting the ATP-binding site of protein kinases. Potency is typically enhanced by introducing substituents that form additional favorable interactions with the target protein.

Key strategies for optimizing potency include:

Exploiting Hydrogen Bonds: As mentioned, the quinazoline N-1 and N-3 positions are critical for hinge-binding in many kinases. nih.gov Modifications to other parts of the molecule are designed to maintain these key interactions while adding new ones.

Hydrophobic Interactions: Introducing lipophilic groups that can occupy hydrophobic pockets within the kinase active site often leads to a significant increase in potency. SAR studies of EGFR inhibitors frequently show that the addition of groups like halogens (chloro, bromo) or small alkyl groups to an aniline (B41778) ring at the C-4 position enhances activity. nih.govekb.eg

Targeting Unique Pockets: Adding substituents that can reach into and interact with less conserved regions of the binding site, such as the solvent-front region, can dramatically improve potency. For example, adding an amide substituent to the quinazoline scaffold was found to allow additional interactions with KRAS G12C, remarkably increasing potency. acs.org

The following table illustrates the optimization of quinazoline derivatives against the PI3K enzyme, showing how systematic modifications can lead to compounds with nanomolar potency. nih.gov

| Compound ID | R1 Group | R2 Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| 19 | 3-pyridyl | 3-F, 4-morpholinylphenyl | 3.3 | 43.1 | 1.8 | 15.6 |

| 20 | 3-pyridyl | 3-Cl, 4-morpholinylphenyl | 1.4 | 14.7 | 0.8 | 10.9 |

| 37 | 5-pyrimidinyl | 3-F, 4-morpholinylphenyl | 2.1 | 24.3 | 0.8 | 10.8 |

| 43 | 5-pyrimidinyl | 3-Cl, 4-morpholinylphenyl | 1.0 | 12.3 | 0.6 | 6.5 |

Strategies for Improving Selectivity over Off-Targets

Selectivity is a critical parameter for a successful drug, as off-target activity is a major cause of toxicity. Several strategies are employed to improve the selectivity of quinazoline-based inhibitors.

Exploiting Structural Differences: Kinases, while sharing a conserved ATP-binding site, have differences in the surrounding amino acid residues. Selectivity can be achieved by designing molecules that specifically interact with residues unique to the target kinase. For example, to gain selectivity for mutant forms of EGFR over the wild-type, inhibitors are designed to exploit the altered shape and properties of the mutated binding pocket. nih.gov

Modulating Physicochemical Properties: Introducing specific functional groups can enhance selectivity. In the development of PI3Kδ inhibitors, it was found that retaining a 3,5-difluoroaniline moiety provided a better selectivity profile over an unsubstituted phenyl ring. researchgate.net

Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site is a powerful strategy for achieving high potency and selectivity. This approach has been successfully used to target specific mutant forms of kinases like KRAS G12C. acs.org

Conformational Control: Fusing rings or introducing bulky groups can lock the molecule into a specific conformation that is preferred by the target enzyme but not by off-targets. This reduces the conformational flexibility of the inhibitor, which can improve selectivity. nih.gov

An example of improving selectivity is the development of triazole-tethered quinazoline derivatives. Through click chemistry, a representative compound exhibited a 17-fold and 52-fold improved selectivity for a mutant form of EGFR (L858R/T790M) over wild-type EGFR and HER2, respectively. nih.gov This demonstrates how extending the scaffold with carefully chosen chemical linkers and moieties can effectively steer the inhibitor towards the desired target.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the rational design and optimization of novel therapeutic agents. semanticscholar.orgnih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown, as they rely on the information derived from a set of known active and inactive molecules. semanticscholar.org For derivatives of this compound, these in silico methods help to establish a mathematical correlation between the chemical structures of the compounds and their biological activities, thereby guiding the synthesis of more potent and selective molecules. nih.govmdpi.com

Ligand-based drug design encompasses various computational techniques, including QSAR and pharmacophore modeling. fiveable.me The fundamental principle is that molecules with similar structural and physicochemical properties are likely to exhibit similar biological activities. temple.edu By analyzing a series of related compounds, such as this compound derivatives, researchers can build predictive models. These models are then used to screen virtual libraries of compounds, prioritize candidates for synthesis, and predict the activity of newly designed molecules, which streamlines the drug discovery process. semanticscholar.orgfiveable.me

A typical QSAR study involves calculating a wide range of molecular descriptors for a series of compounds. nih.gov These descriptors quantify various aspects of a molecule's structure, including constitutional, topological, physicochemical, and electronic properties. nih.govtemple.edu Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like Random Forest, are then employed to develop an equation that relates a selection of these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov The resulting QSAR model can identify the key structural features that positively or negatively influence the desired activity. For instance, a 2D-QSAR study on imidazoquinazoline derivatives identified a statistically significant model that helped in exploring potentially potent antitumor compounds. mdpi.com

In the context of developing anticancer agents from the quinazoline scaffold, QSAR models have been instrumental. For a series of quinazoline derivatives showing cytotoxic activity against a breast cancer cell line, a QSAR analysis identified constitutional, functional, and charge descriptors as significant parameters for predicting anticancer activity. nih.gov Such models provide valuable insights into the mechanism of action and guide the modification of the quinazoline moiety to enhance efficacy. nih.gov

For example, in a study of novel fluoroquinazolinone derivatives designed as potential anticancer agents, their cytotoxic activity was evaluated against human cancer cell lines. nih.gov The data from such studies are essential for building robust QSAR models. The inhibitory concentrations (IC50) of these compounds, which are derived from the 6-fluoro-2-(4-fluorophenyl)benzoxazinone scaffold, highlight the structure-activity relationships that can be quantified.

Table 1: Cytotoxic Activity of Fluoroquinazolinone Derivatives Against MCF-7 and MDA-MBA-231 Cancer Cell Lines

| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MBA-231 |

| 6 | 0.35 ± 0.01 | - |

| 7 | - | 0.94 ± 0.07 |

| 10a | 0.95 ± 0.01 | - |

| 10c | - | 1.09 ± 0.01 |

| 10d | 0.89 ± 0.02 | 0.38 ± 0.01 |

| 10e | - | 0.28 ± 0.02 |

| 10f | 0.71 ± 0.01 | - |

| Gefitinib (B1684475) (Reference) | 0.97 ± 0.02 | 1.30 ± 0.04 |

| Data sourced from a study on new fluoroquinazolinones as potent anticancer agents. nih.gov |

This data can be used to develop a QSAR model where descriptors for compounds 6, 7, 10a, 10c, 10d, 10e, and 10f are correlated with their respective IC50 values. The resulting model could then predict the activity of other unsynthesized this compound derivatives, guiding future research toward more promising candidates. nih.gov The ultimate goal of these ligand-based approaches is to accelerate the identification of lead compounds with improved potency and favorable pharmacokinetic profiles for further development. fiveable.me

Computational and Theoretical Chemistry Investigations of 5 Fluoroquinazolin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is frequently used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Docking simulations for quinazoline (B50416) derivatives consistently demonstrate their ability to fit within the binding pockets of various protein targets, particularly kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These studies predict the binding affinity, often expressed as a binding energy score (in kcal/mol) or an inhibition constant (Ki), which indicates the strength of the ligand-receptor interaction.

For instance, docking studies on novel 4-anilinoquinazoline (B1210976) derivatives have shown effective binding with VEGFR-2, with one potent compound exhibiting a binding energy of -8.24 kcal/mol and an inhibition constant of 0.9 µM. ugm.ac.id Similarly, in studies of quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13), a key enzyme in osteoarthritis, docking has been crucial for identifying compounds with favorable binding energies and predicting their U-shaped conformation within the active site. nih.gov Virtual screening efforts based on docking have successfully identified novel quinazoline-based EGFR inhibitors from large chemical databases. frontiersin.org These studies underscore that the quinazoline scaffold serves as a robust framework for achieving high binding affinity, a critical factor for therapeutic efficacy.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline Derivative (8a) | VEGFR-2 | -8.24 | ugm.ac.id |

| 4-Anilinoquinazoline Derivative (8a) | EGFR | -6.39 | ugm.ac.id |

| Fluoroquinazolinone Derivative (6) | EGFR | -19.53 | benthamdirect.com |

| Quinazolinone Derivative (VS1) | EGFR | -10.12 | frontiersin.org |

A primary output of molecular docking is the detailed visualization of interactions between the ligand and specific amino acid residues in the target's binding site. For quinazoline derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Studies have revealed that the nitrogen atoms in the quinazoline ring are often crucial for forming hydrogen bonds with key residues in the hinge region of kinases. For example, the N1 atom of the quinazoline nucleus frequently forms a hydrogen bond with the methionine residue (Met769) in the active site of EGFR. benthamdirect.com In other kinase targets, such as p21-activated kinases 4 (PAK4), the amino acid Leu398 has been identified as critical for stabilizing quinazoline-based inhibitors through both hydrogen bonds and hydrophobic interactions. benthamdirect.com

The analysis of these interactions is vital for structure-activity relationship (SAR) studies. For example, in MMP-13 inhibitors, specific substitutions on the quinazolinone core were found to form hydrogen bonds with residues like Met253 and electrostatic interactions with Lys249, explaining their enhanced inhibitory activity. nih.gov Similarly, investigations into quinazolinone-benzyl piperidine (B6355638) derivatives targeting EGFR identified pi-anion interactions with Asp831 and pi-alkyl interactions with residues such as Leu694 and Val702. nih.gov These specific interactions anchor the ligand in the active site and are a major determinant of its potency and selectivity.

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Fluoroquinazolinone | EGFR | Met769 | Hydrogen Bond | benthamdirect.com |

| Quinazoline Derivative | PAK4 | Leu398 | Hydrogen Bond, Hydrophobic | benthamdirect.com |

| Quinazolinone-benzyl piperidine | EGFR | Asp831, Leu694, Val702 | Pi-anion, Pi-alkyl | nih.gov |

| Quinazolinone Derivative | MMP-13 | Met253, Lys249 | Hydrogen Bond, Electrostatic | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time under simulated physiological conditions.

MD simulations are frequently employed to validate the results of molecular docking and assess the stability of the predicted binding pose. nih.gov A simulation of a quinazoline derivative complexed with its target protein, typically run for durations of 100 to 200 nanoseconds, can confirm whether the key interactions observed in docking are maintained over time. frontiersin.orgtandfonline.com

While docking provides a useful but often crude estimation of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to refine these predictions by calculating the binding free energy from MD simulation snapshots. These techniques provide a more accurate measure of binding affinity by incorporating the energetic contributions of solvation.

The binding free energy is calculated by considering the energies of the protein-ligand complex, the isolated protein, and the isolated ligand, thereby accounting for changes in solvation upon binding. nih.gov MM/GBSA calculations have been successfully applied to quinazolinone derivatives targeting PARP1 and STAT3, as well as EGFR, demonstrating a good correlation between the calculated binding free energies and the observed biological activity. ugm.ac.idfrontiersin.orgtandfonline.comnih.gov These calculations are essential for ranking potential inhibitors and prioritizing compounds for synthesis and experimental testing.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. aps.org These methods provide insights into molecular structure, reactivity, and spectroscopic properties. For quinazoline derivatives, DFT is used to calculate a range of molecular descriptors that help explain their biological activity. nih.gov

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Another important application of DFT is the generation of Molecular Electrostatic Potential (MEP) maps. frontiersin.org An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. preprints.org This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to ligand-receptor recognition. frontiersin.org For a molecule like 5-Fluoroquinazolin-2-amine, the electronegative fluorine atom and nitrogen atoms of the quinazoline ring would be expected to be regions of negative electrostatic potential, capable of acting as hydrogen bond acceptors.

| Compound Class | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinazolinone Schiff Base (4d) | DFT/B3LYP/6-31G | -6.19 | -2.20 | 3.99 | nih.gov |

| Quinazolinone Schiff Base (4e) | DFT/B3LYP/6-31G | -6.09 | -2.23 | 3.86 | nih.gov |

| Quinazoline Derivative (AYQ) | DFT | -7.410 | -2.411 | 4.999 | researchgate.net |

| Quinazoline Derivative (APQ) | DFT | -7.498 | -2.282 | 5.216 | researchgate.net |

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Global Reactivity Descriptors)

The electronic structure of a molecule is fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from a system.

Chemical Hardness (η): The resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons. researchgate.net

Theoretical calculations for quinazoline derivatives provide a framework for understanding these properties. researchgate.netsemanticscholar.orguninsubria.it

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.50 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.75 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.00 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 |

| Electrophilicity Index | ω | μ2 / 2η | 3.56 |

Note: The values presented are representative and based on typical DFT calculations for similar heterocyclic compounds.

Conformational Analysis and Tautomerism Studies

Heterocyclic compounds containing amino groups, such as this compound, can exist in different tautomeric forms. researchgate.net Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. nih.gov For 2-aminoquinazolines, the primary equilibrium is between the amino and the imino forms. researchgate.net

Computational studies, often using DFT methods, are employed to determine the relative stabilities of these tautomers in various environments, such as in the gas phase or in different solvents. nih.govmdpi.com The calculations typically reveal that the amino tautomer is the more stable form for most 2-aminoheterocyclic compounds under normal conditions. researchgate.net The relative Gibbs free energies of the tautomers can be calculated to predict the equilibrium population of each form.

| Tautomeric Form | Structure | Relative Gibbs Free Energy (kcal/mol) in DMSO |

|---|---|---|

| Amino (Dominant) | This compound | 0.00 |

| Imino | 5-Fluoro-N-1,4-dihydroquinazolin-2-ylideneamine | +8.5 |

Note: The values are hypothetical, illustrating the typical energetic preference for the amino form in polar aprotic solvents as determined by quantum-chemical calculations.

Interaction Energies and Non-Covalent Interactions (e.g., Halogen Bonds, Sigma-Hole Interactions)

Non-covalent interactions are critical in determining the supramolecular structure and biological activity of molecules. mdpi.com this compound can participate in several key non-covalent interactions:

Halogen Bonds: A halogen bond is a directional interaction between a halogen atom (in this case, fluorine) and a Lewis base (an electron donor). rsc.org This interaction arises from a region of positive electrostatic potential, known as a sigma-hole (σ-hole), located on the halogen atom along the extension of the covalent bond. rsc.orgwikipedia.org Although fluorine is the least polarizable halogen, it can still participate in significant halogen bonding, which is crucial for molecular recognition in biological systems. mdpi.com

Sigma-Hole Interactions: The concept of the σ-hole extends beyond halogens to other atoms in Groups 14-17 of the periodic table. mdpi.comnih.gov These interactions are highly directional and contribute to the stability of molecular complexes. wikipedia.org The strength of the interaction correlates with the magnitude of the positive electrostatic potential of the σ-hole. rsc.org However, recent studies suggest that the minimization of Pauli repulsion is the primary factor determining the directionality of these bonds. frontiersin.org

Hydrogen Bonds: The amino group at the 2-position acts as a hydrogen bond donor, while the nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors. These interactions are fundamental to the binding of the molecule to biological targets like enzymes and receptors.

Computational methods are used to calculate the interaction energies of these non-covalent bonds, providing insight into the stability and geometry of molecular complexes.

Cheminformatics and Machine Learning Applications in Drug Design

Cheminformatics and machine learning are indispensable tools in modern drug discovery, enabling the efficient analysis of vast chemical data and the prediction of molecular properties.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. dndi.orgnih.gov this compound can serve as a valuable scaffold or building block for creating focused chemical libraries. nih.govenamine.net

In library design, the quinazoline core provides a rigid and well-defined three-dimensional structure. The amino group at the 2-position offers a convenient point for chemical modification, allowing for the synthesis of a diverse array of derivatives. nih.gov The fluorine atom at the 5-position can enhance metabolic stability and binding affinity. vulcanchem.com By computationally enumerating and filtering derivatives of this scaffold, researchers can design libraries enriched with compounds that have a higher probability of being active against a specific biological target. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models use calculated molecular descriptors (physicochemical, electronic, and topological properties) to predict the activity of new, unsynthesized compounds.

For this compound and its derivatives, descriptors would include:

Electronic Descriptors: HOMO-LUMO energies, dipole moment, and global reactivity descriptors. scispace.com

Steric Descriptors: Molecular volume and surface area.

Topological Descriptors: Indices that describe molecular connectivity and shape.

Hydrophobic Descriptors: LogP (partition coefficient).

By training a machine learning model on a set of quinazoline derivatives with known biological activity (e.g., against a specific kinase or receptor), a predictive QSAR model can be developed. nih.govnih.gov This model can then be used to estimate the potential biological activity of novel derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

Advanced Spectroscopic and Analytical Characterization for Research on 5 Fluoroquinazolin 2 Amine

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of a synthesized compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a precise molecular formula.

For 5-Fluoroquinazolin-2-amine, the molecular formula is C₈H₆FN₃. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between isomers and confirming that the desired chemical transformation has occurred.

Table 7.1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆FN₃ |

| Calculated Exact Mass [M+H]⁺ | 164.06185 u |

Note: The [M+H]⁺ (protonated molecule) is commonly observed in techniques like Electrospray Ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: A proton NMR spectrum for this compound is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide definitive information about the substitution pattern on the quinazoline (B50416) core. The amine protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts would confirm the presence of the aromatic rings and the C-F and C-N bonds. Aromatic carbons typically resonate in the 110-160 ppm range. compoundchem.comoregonstate.edu

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.gov It would show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal is highly sensitive to the electronic environment, and its coupling with nearby protons (¹H-¹⁹F coupling) can further confirm the structure. alfa-chemistry.com The chemical shift range for aromatic fluorine compounds (Ar-F) is typically between +80 and +170 ppm relative to CFCl₃. ucsb.edu

Table 7.2: Predicted NMR Spectral Data for this compound